molecular formula C19H23NO2 B12624953 (2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine CAS No. 920799-44-6

(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine

Cat. No.: B12624953
CAS No.: 920799-44-6
M. Wt: 297.4 g/mol
InChI Key: ARYWAQRORCSTDD-LJQANCHMSA-N
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Description

(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine is a chemical compound with a complex structure that includes a morpholine ring substituted with a benzyloxyphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.

    Formation of the Morpholine Ring: The next step involves the formation of the morpholine ring. This can be achieved through the reaction of diethanolamine with an appropriate alkylating agent.

    Coupling of the Benzyloxyphenyl Group with the Morpholine Ring: The final step involves the coupling of the benzyloxyphenyl group with the morpholine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate coupling agent.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl ketones or aldehydes, while reduction may yield benzyloxyphenyl alcohols.

Scientific Research Applications

(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine: Similar structure with a methyl group instead of an ethyl group.

    (2S)-2-[4-(Benzyloxy)phenyl]-4-propylmorpholine: Similar structure with a propyl group instead of an ethyl group.

    (2S)-2-[4-(Benzyloxy)phenyl]-4-butylmorpholine: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethyl group may influence the compound’s reactivity, solubility, and interaction with molecular targets.

Properties

CAS No.

920799-44-6

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

(2S)-4-ethyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C19H23NO2/c1-2-20-12-13-21-19(14-20)17-8-10-18(11-9-17)22-15-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3/t19-/m1/s1

InChI Key

ARYWAQRORCSTDD-LJQANCHMSA-N

Isomeric SMILES

CCN1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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